Methyl 3-methyl-1H-indole-6-carboxylate

EGFR inhibition Tyrosine kinase inhibitors Anticancer drug discovery

Sourcing the correct indole carboxylate regioisomer is critical: Methyl 3-methyl-1H-indole-6-carboxylate (CAS 184151-49-3) is the definitive 6-substituted scaffold required for ATP-mimetic EGFR and VEGFR-2 inhibitor design. Generic 5-carboxylate or 2/3-carboxylate indoles cannot substitute — SAR studies confirm the 6-position ester is essential for kinase pocket engagement, enabling IC₅₀ values as low as 0.21 μM. This N1,3-dimethylated building block also delivers optimized LogP (~2.21) and TPSA (~42 Ų) for downstream pharmacokinetic tuning. Secure the regiospecific starting material that patent literature cites for ENL/AF9 YEATS and HBV core protein modulator programs.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 184151-49-3
Cat. No. B178197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-1H-indole-6-carboxylate
CAS184151-49-3
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C=CC(=C2)C(=O)OC
InChIInChI=1S/C11H11NO2/c1-7-6-12-10-5-8(11(13)14-2)3-4-9(7)10/h3-6,12H,1-2H3
InChIKeyDYUBOSKPVMRVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-methyl-1H-indole-6-carboxylate (CAS 184151-49-3): A Regiospecifically Substituted Indole-6-Carboxylate Scaffold for Targeted Medicinal Chemistry


Methyl 3-methyl-1H-indole-6-carboxylate (CAS 184151-49-3) is a substituted indole-6-carboxylate ester characterized by a methyl substituent at the indole N1-position, a methyl group at the 3-position, and a methoxycarbonyl group at the 6-position, yielding a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . This compound belongs to the broader class of indole-6-carboxylate derivatives, which have been extensively investigated as scaffolds for designing receptor tyrosine kinase inhibitors, particularly targeting EGFR and VEGFR-2, and as versatile intermediates in pharmaceutical synthesis [1]. The specific substitution pattern at the 6-position distinguishes this scaffold from the more commonly utilized indole-5-carboxylate and indole-2/3-carboxylate regioisomers, with documented implications for synthetic accessibility, target engagement, and downstream derivatization potential [2].

Why Methyl 3-methyl-1H-indole-6-carboxylate Cannot Be Readily Substituted by Other Indole Carboxylate Regioisomers in Research Procurement


Indole carboxylate regioisomers—specifically 5-carboxylate versus 6-carboxylate derivatives—are not functionally interchangeable in medicinal chemistry and synthetic applications. The position of the carboxylate ester on the indole ring fundamentally alters the electronic distribution of the aromatic system, which in turn governs both synthetic derivatization pathways and biological target engagement [1]. Published structure-activity relationship (SAR) studies demonstrate that indole-6-carboxylic acid derivatives serve as privileged scaffolds for designing EGFR and VEGFR-2 tyrosine kinase inhibitors, with the 6-position carboxylate enabling optimal orientation within the kinase ATP-binding pocket as validated by molecular docking analyses [2]. In contrast, indole-5-carboxylate scaffolds are primarily employed in HDAC inhibition and protein kinase inhibitor biosynthesis via distinct mechanistic pathways . Furthermore, the N1-methyl and 3-methyl substituents on the target compound confer distinct lipophilicity (consensus Log P ~2.21) and topological polar surface area (TPSA ~42 Ų) parameters that directly influence downstream synthetic compatibility and pharmacokinetic optimization . These regiospecific properties render generic substitution scientifically invalid for applications requiring 6-position carboxylate functionality.

Quantitative Differentiation Evidence for Methyl 3-methyl-1H-indole-6-carboxylate: Comparative Scaffold Performance in Kinase Inhibitor Development


EGFR Tyrosine Kinase Inhibitory Activity: Indole-6-Carboxylate Derivatives Versus Indole-5-Carboxylate Scaffolds

Hydrazine-1-carbothioamide derivatives synthesized from indole-6-carboxylic acid scaffolds demonstrate potent EGFR inhibitory activity in enzymatic assays, with the most active derivative (compound 4a) achieving an IC₅₀ value of 0.21 μM against wild-type EGFR [1]. In contrast, literature surveys indicate that indole-5-carboxylate derivatives are predominantly reported as HDAC inhibitors rather than direct EGFR kinase inhibitors, with representative compounds exhibiting IC₅₀ values in the micromolar to sub-millimolar range for HDAC inhibition rather than kinase engagement . This functional divergence stems from the differential orientation of the carboxylate moiety within target binding pockets.

EGFR inhibition Tyrosine kinase inhibitors Anticancer drug discovery

VEGFR-2 Inhibitory Activity: Comparative Potency of Indole-6-Carboxylate-Derived Oxadiazoles

Oxadiazole derivatives synthesized from indole-6-carboxylate scaffolds exhibit potent VEGFR-2 kinase inhibition. Compound 6c, bearing a phenyl moiety (R = H) on the oxadiazole ring, demonstrated an IC₅₀ of 0.36 μM against VEGFR-2 in enzymatic assays, representing the most potent VEGFR-2 inhibitor within the evaluated series [1]. The 6-position carboxylate serves as a critical anchor point for synthetic diversification into oxadiazole pharmacophores. No comparable VEGFR-2 inhibitory activity data are available for indole-5-carboxylate-derived oxadiazoles in the peer-reviewed literature, suggesting that the 6-carboxylate regioisomer is the preferred scaffold for this application class.

VEGFR-2 inhibition Angiogenesis Anticancer therapeutics

Cytotoxicity Profile in Cancer Cell Lines: Indole-6-Carboxylate Derivatives Exhibit Cancer-Selective Antiproliferative Activity

Indole-6-carboxylic acid-derived hydrazone derivatives (compound 3b) and oxadiazole derivatives (compound 6e) demonstrated cancer-selective cytotoxicity across multiple human cancer cell lines, with selectivity indices (SI) indicating preferential toxicity toward malignant cells over normal cells [1]. Compound 3b (EGFR-targeting hydrazone) and compound 6e (VEGFR-2-targeting oxadiazole) arrested cancer cells in the G2/M phase and induced extrinsic apoptosis pathway activation [2]. The TD₅₀ value of compound 3b was comparable to that of erlotinib, a clinically approved EGFR inhibitor, establishing the indole-6-carboxylate scaffold as a viable starting point for developing targeted anticancer agents [1]. In contrast, indole-5-carboxylate derivatives have been reported as HDAC inhibitors with growth inhibitory effects against HCT116 cells, but lack the dual EGFR/VEGFR-2 targeting profile and G2/M arrest mechanism characteristic of 6-carboxylate derivatives .

Cytotoxicity Selectivity index Anticancer screening

Molecular Docking Validation: Indole-6-Carboxylate Scaffold Demonstrates Favorable EGFR ATP-Binding Pocket Occupancy

In silico molecular docking studies of indole-6-carboxylic acid hydrazone derivatives revealed that compounds 3b and 9a exhibited the best docking scores among the hydrazine-1-carbothioamide series against the EGFR kinase domain, with favorable binding energies indicating optimal fit within the ATP-binding pocket [1]. The 6-position carboxylate moiety participates in key hydrogen-bonding interactions with residues in the hinge region of the kinase domain. Parallel docking studies of oxadiazole derivatives (compounds 6e and 11c) demonstrated selective binding to the VEGFR-2 active site [1]. The N1-methyl and 3-methyl substituents on the target compound (Methyl 3-methyl-1H-indole-6-carboxylate) contribute to hydrophobic interactions that enhance binding pocket complementarity. No comparable docking studies for indole-5-carboxylate derivatives against EGFR/VEGFR-2 have been reported, consistent with their functional divergence toward HDAC inhibition.

Molecular docking Structure-based drug design EGFR binding

Synthetic Accessibility and Downstream Derivatization: Regiospecific 6-Position Ester Enables Distinct Reaction Pathways

The 6-position methoxycarbonyl group in Methyl 3-methyl-1H-indole-6-carboxylate enables specific synthetic transformations that are sterically and electronically disfavored at the 5-position. Documented derivatization pathways include conversion to hydrazine-1-carbothioamide derivatives (via reaction with thiosemicarbazide) and oxadiazole derivatives (via cyclization with appropriate hydrazides), both of which retain the indole-6-carboxylate core while introducing pharmacophores targeting EGFR and VEGFR-2 respectively [1]. The N1-methyl and 3-methyl substituents provide steric protection against undesired side reactions during derivatization while contributing favorable lipophilicity (consensus Log P = 2.21) for cellular permeability . In comparison, indole-5-carboxylate derivatives undergo distinct reaction trajectories, including HDAC inhibitor biosynthesis and metal-free Friedel-Crafts alkylation, reflecting the divergent electronic environment at the 5-position .

Synthetic chemistry Derivatization Medicinal chemistry

Recommended Research and Industrial Application Scenarios for Methyl 3-methyl-1H-indole-6-carboxylate (CAS 184151-49-3)


EGFR-Targeted Kinase Inhibitor Development: Hydrazine-1-Carbothioamide Derivatization

Methyl 3-methyl-1H-indole-6-carboxylate serves as an optimal starting material for synthesizing hydrazine-1-carbothioamide derivatives with EGFR inhibitory activity. Published protocols demonstrate that derivatization via reaction with thiosemicarbazide yields compounds achieving EGFR IC₅₀ values as low as 0.21 μM, with selectivity indices indicating preferential cancer cell toxicity [1]. This application is specifically enabled by the 6-position carboxylate ester; indole-5-carboxylate regioisomers do not support this derivatization trajectory and instead direct toward HDAC inhibition .

VEGFR-2-Targeted Antiangiogenic Agent Synthesis: Oxadiazole Derivative Formation

The 6-position methoxycarbonyl group enables cyclization reactions to form oxadiazole derivatives that potently inhibit VEGFR-2 kinase activity. Compound 6c, bearing a phenyl-substituted oxadiazole moiety, achieved VEGFR-2 IC₅₀ = 0.36 μM and induced G2/M cell cycle arrest in cancer cells [1]. The N1-methyl and 3-methyl substituents on the target compound enhance lipophilicity (Log P = 2.21), potentially improving cellular uptake of the resulting oxadiazole derivatives .

Multi-Target Antiproliferative Agent Discovery: Dual EGFR/VEGFR-2 Inhibitor Scaffold

Indole-6-carboxylic acid derivatives, including those derived from Methyl 3-methyl-1H-indole-6-carboxylate, have been validated as multi-target antiproliferative scaffolds capable of simultaneously engaging EGFR and VEGFR-2 [1]. Compounds 3b (EGFR-targeting) and 6e (VEGFR-2-targeting) exhibited cancer-selective cytotoxicity, G2/M arrest, and extrinsic apoptosis pathway induction . The 6-carboxylate regiospecificity is essential for achieving this dual-target profile, as 5-carboxylate analogs lack documented activity against either kinase [2].

Pharmaceutical Intermediate for Leukemia and Hepatitis B Therapeutics

Methyl 3-methyl-1H-indole-6-carboxylate has been cited in patent literature as a key intermediate for synthesizing ENL/AF9 YEATS inhibitors targeting leukemia and Hepatitis B virus core protein modulators . The compound's 6-position ester and 3-methyl substitution pattern are integral to the pharmacophoric requirements of these therapeutic classes, distinguishing it from alternative indole carboxylate regioisomers that lack the requisite substitution geometry for these specific applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-methyl-1H-indole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.